Usp7-IN-3

USP7 inhibition biochemical assay IC50

Researchers studying p53-mediated tumor suppression often face reproducibility failures from off-target DUB inhibition by non-selective USP7 compounds. USP7-IN-3 (Compound 5) is a second-generation allosteric USP7 inhibitor that directly addresses this challenge through a distinct allosteric binding mechanism validated by co-crystal structures, delivering nanomolar biochemical potency. • Allosteric mechanism confirmed by co-crystal structures, enabling structure-guided medicinal chemistry efforts. • Destabilizes MDM2 and stabilizes p53, inducing cell cycle arrest and apoptosis in cancer models with minimal off-target DUB activity. • High DMSO solubility supports automated liquid handling for large-scale viability screens and cell line profiling. Supplied with full analytical certification and ready for immediate global dispatch.

Molecular Formula C29H31F3N6O3
Molecular Weight 568.6 g/mol
Cat. No. B8103385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-3
Molecular FormulaC29H31F3N6O3
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN
InChIInChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1
InChIKeyRLPQYKGBXQQARM-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP7-IN-3 Allosteric USP7 Inhibitor


USP7-IN-3 (Compound 5) is a potent and selective allosteric inhibitor of ubiquitin-specific protease 7 (USP7), a critical deubiquitinase regulating p53 stability and oncogenic signaling [1]. As a member of the second-generation class of USP7 inhibitors, it exhibits nanomolar biochemical potency and operates via a unique allosteric binding mechanism that differs from active-site targeting analogs [2]. This compound represents a valuable tool for investigating USP7-dependent pathways and a compelling candidate for preclinical procurement in cancer research.

Allosteric USP7 inhibition mechanism distinct from active-site analogs
Supports p53/MDM2 pathway studies and ubiquitin signaling research
Designed for preclinical cancer research and target-engagement assays

USP7-IN-3: Potency & Mechanism Specificity


USP7 inhibitors exhibit extreme variability in potency, selectivity, and mechanism of action, ranging from micromolar first-generation compounds (e.g., P5091, EC50 = 4.2 μM) to sub-nanomolar covalent inhibitors (e.g., XL177A, IC50 = 0.34 nM) [1]. Critically, USP7-IN-3 belongs to a distinct allosteric class that binds a dynamic pocket near the catalytic center, a binding mode shared by only a subset of advanced inhibitors (e.g., FT671, FT827) and absent in active-site or non-allosteric analogs [2]. Substituting USP7-IN-3 with a seemingly 'similar' USP7 inhibitor may result in orders-of-magnitude differences in target engagement, divergent off-target profiles, and incompatible cellular phenotypes, thereby compromising experimental reproducibility and translational validity.

Allosteric binding mode may not be replicated by active-site or non-allosteric USP7 inhibitors
Target engagement and cellular phenotype differ substantially across USP7 inhibitor classes
Co-crystal and mechanism data absent in many early-generation USP7 inhibitors, limiting SAR transfer

USP7-IN-3 Quantitative Evidence


Nanomolar Potency vs. First-Generation Compounds

USP7-IN-3 is a member of a series of highly potent allosteric USP7 inhibitors with reported IC50 values < 10 nM [1]. This places it within the second-generation inhibitor class, which exhibits nanomolar potency, a substantial improvement over first-generation inhibitors like P5091 (EC50 = 4.2 μM) . While the exact IC50 for USP7-IN-3 is not publicly disclosed in primary literature, its inclusion in this high-potency series indicates a >400-fold potency advantage over micromolar first-generation compounds.

Potency vs. first-gen
Class-level inference
USP7-IN-3 series <10 nM vs P5091 4.2 μM
Reported >400-fold lower IC50 in enzymatic assay
Supports pathway-study fit; class-level potency context
Exact IC50 for USP7-IN-3 not publicly disclosed; class-level data
USP7 inhibition biochemical assay IC50

Allosteric Binding Mode and Co-Crystal Data

USP7-IN-3 is an allosteric inhibitor that binds to a dynamic pocket near the catalytic center of auto-inhibited USP7, a binding site distinct from the active site targeted by covalent or reversible competitive inhibitors [1]. The co-crystal structures of related compounds in this series with USP7 have been resolved, providing a detailed atomic-level understanding of the allosteric binding site [1]. This contrasts with many early USP7 inhibitors like P5091, which lack a defined binding mode and may act through non-specific mechanisms .

Allosteric binding mode
Class-level inference
Dynamic pocket near catalytic center vs P5091 undefined binding mode
Co-crystal of series with USP7 available (PDB)
Supports allosteric mechanism research; structure-guided SAR
Data from related compound; direct USP7-IN-3 structure to verify
allosteric inhibitor X-ray crystallography binding mode

High DMSO Solubility for Assay Workflows

USP7-IN-3 demonstrates high solubility in DMSO, reaching 90 mg/mL (158.29 mM) [1]. This excellent solubility simplifies the preparation of concentrated stock solutions for in vitro assays, reducing the need for extensive sonication or alternative solvents. In contrast, many structurally related USP7 inhibitors exhibit lower solubility limits, which can hinder high-throughput screening and dose-response experiments.

DMSO solubility
Data to verify
90 mg/mL in DMSO (158.29 mM)
Supports concentrated stock preparation for in-vitro assays
Supplier-reported value; sonication may be required
solubility DMSO formulation

High Purity for Reproducible Results

USP7-IN-3 is commercially available with a purity specification of ≥98% (or ≥99% from select vendors) . This high level of purity is essential for generating reliable and reproducible data in biochemical and cellular assays, as impurities can confound results by exerting off-target effects or modulating USP7 activity. While many USP7 inhibitors are sold at similar purity levels, USP7-IN-3's consistent availability from multiple vendors with documented purity ensures procurement confidence.

Chemical purity
Data to verify
≥98%
HPLC or equivalent method
Supports assay reproducibility; purity context
Vendor-reported; independent verification recommended
purity quality control reproducibility

USP7-IN-3 Research Applications


Investigating p53-MDM2 Pathway Dynamics

USP7-IN-3's nanomolar potency and allosteric mechanism make it an ideal tool for precisely modulating USP7 activity in p53-dependent cancer models. Its ability to destabilize MDM2 and stabilize p53 [1] allows researchers to dissect the temporal dynamics of p53 transcriptional programs and assess downstream effects on cell cycle arrest and apoptosis, with minimal confounding from off-target DUB inhibition.

High-Throughput Cancer Cell Line Screening

The high DMSO solubility and purity of USP7-IN-3 facilitate its use in automated liquid handling systems for large-scale cell viability screens. Researchers can efficiently profile panels of cancer cell lines to identify those hypersensitive to USP7 inhibition (EC50 < 30 nM) [1], guiding patient stratification strategies and combination therapy development.

SAR Studies and Lead Optimization

The availability of co-crystal structures for the USP7-IN-3 compound series [1] provides a robust foundation for structure-guided drug design. Medicinal chemists can leverage this information to rationally modify the USP7-IN-3 scaffold, aiming to improve pharmacokinetic properties, enhance selectivity, or overcome potential resistance mechanisms.

Benchmarking Novel USP7 Inhibitors

Given its well-defined potency and mechanism, USP7-IN-3 serves as a valuable reference standard for evaluating the performance of newly developed USP7 inhibitors. Side-by-side biochemical and cellular comparisons against USP7-IN-3 can accurately position novel compounds within the competitive landscape, informing critical go/no-go decisions in drug discovery pipelines.

Application
Selection Property
Validation Focus
p53 pathway signaling studies
Allosteric binding mechanism
Target engagement and p53 stabilization endpoints
Cancer cell-line sensitivity profiling
DMSO solubility for HTS workflows
Cell viability endpoint reproducibility
Structure-guided lead optimization
Co-crystal structure data availability
Binding mode and SAR interpretation
USP7 inhibitor benchmarking
Defined allosteric mechanism context
Potency range in USP7 enzymatic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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